ZM 306416 is used as an inhibitor of VEGF receptor tyrosine kinase in cancer research. It antagonizes the activity of KDR and Flt VEGF receptors, which are often overexpressed in various types of cancer . By inhibiting these receptors, ZM 306416 can potentially slow down tumor growth and metastasis.
ZM 306416 is typically dissolved in DMSO to a concentration of 10 mM and then further diluted to the desired concentration for in vitro or in vivo experiments . The exact dosage and treatment duration depend on the specific experimental design.
In vitro studies have shown that ZM 306416 can inhibit the kinase activity of VEGF receptors, thereby reducing the proliferation of cancer cells . .
ZM 306416 has been used to study the regulation of cell cycle progression in human melanoma A375P cells . The compound, along with other BCR-ABL tyrosine kinase inhibitors, was found to significantly reduce cell proliferation and migration .
In the study, ZM 306416 was used alongside other BCR-ABL tyrosine kinase inhibitors (imatinib, nilotinib, and AT-9283) to treat human melanoma A375P cells . The effects of these inhibitors on cell growth were evaluated using cell proliferation and wound-healing assays .
The study found that ZM 306416, along with other inhibitors, significantly reduced cell proliferation and migration in A375P cells . In particular, nilotinib and AT-9283 impeded the G1/S transition of the cell cycle by down-regulating cell cycle-associated proteins, including cyclin E, cyclin A, and CDK2 .
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is an organic compound belonging to the class of quinazolinamines. Information on its origin (natural source or synthesis) is currently not available in scientific literature. However, due to its complex structure, it is likely a synthetic compound designed for research purposes. Its significance in scientific research lies in its potential biological activity, which is yet to be fully explored [].
The key feature of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is its quinazolinamine core. This bicyclic structure consists of a fused benzene and pyrimidine ring system with a nitrogen atom at position 4. The amine group (NH2) is attached to this core at position 4, while a (4-chloro-2-fluorophenyl) group is linked to the nitrogen atom at position 1. Additionally, two methoxy groups (OCH3) are present at positions 6 and 7 of the quinazolinamine core [].